3-Methylpyridazin-4-amine
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Overview
Description
3-Methylpyridazin-4-amine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyridazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2
Synthetic Routes and Reaction Conditions:
From Pyridazine Derivatives: One common synthetic route involves the methylation of pyridazine-4-amine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
From 3-Methylpyridazine: Another method involves the reduction of 3-methylpyridazine using reducing agents like lithium aluminum hydride (LiAlH4) followed by amination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions at the pyridazine ring can introduce different functional groups, leading to a variety of substituted pyridazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: N-oxide derivatives of this compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted pyridazines with different functional groups.
Scientific Research Applications
3-Methylpyridazin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methylpyridazin-4-amine exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
3-Methylpyridazin-4-amine is similar to other pyridazine derivatives, such as 6-Chloro-4-methylpyridazin-3-amine and 4-Amino-3-methyl-pyridazin its unique structural features and reactivity set it apart from these compounds
Properties
IUPAC Name |
3-methylpyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-5(6)2-3-7-8-4/h2-3H,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCKHKTRIBJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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